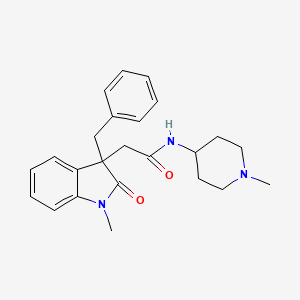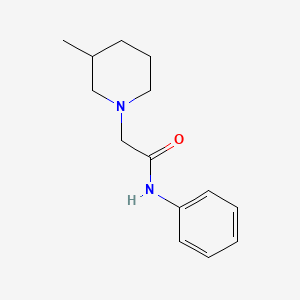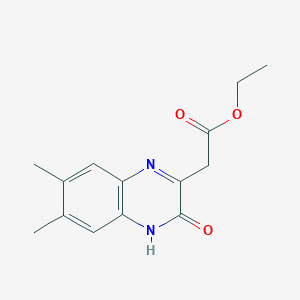![molecular formula C13H13N3O3 B5360569 2-[(4-methoxyphenyl)amino]-6-methyl-4-pyrimidinecarboxylic acid](/img/structure/B5360569.png)
2-[(4-methoxyphenyl)amino]-6-methyl-4-pyrimidinecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-methoxyphenyl)amino]-6-methyl-4-pyrimidinecarboxylic acid, also known as MPMP, is a pyrimidine derivative that has gained attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in biochemical and physiological studies. In
Mécanisme D'action
The mechanism of action of 2-[(4-methoxyphenyl)amino]-6-methyl-4-pyrimidinecarboxylic acid is not fully understood. However, it has been reported to inhibit the activity of various enzymes such as matrix metalloproteinases (MMPs), cyclooxygenase-2 (COX-2), and phosphodiesterase (PDE). This compound has also been shown to modulate various signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been reported to induce apoptosis and inhibit angiogenesis. In inflammation, this compound has been shown to reduce the production of inflammatory cytokines and reactive oxygen species. In neurodegenerative diseases, this compound has been studied for its potential neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(4-methoxyphenyl)amino]-6-methyl-4-pyrimidinecarboxylic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify. It has shown promising results in various biochemical and physiological studies. However, there are also some limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions.
Orientations Futures
There are several future directions for 2-[(4-methoxyphenyl)amino]-6-methyl-4-pyrimidinecarboxylic acid research. One potential direction is to further investigate its mechanism of action and signaling pathways. Another direction is to study its potential applications in other fields such as cardiovascular diseases and metabolic disorders. Additionally, the development of more potent and selective derivatives of this compound could lead to new therapeutic agents.
In conclusion, this compound is a pyrimidine derivative that has shown promising results in various scientific research applications. Its synthesis method has been reported using different methods, and its mechanism of action is not fully understood. This compound has several biochemical and physiological effects, and it has advantages and limitations for lab experiments. There are several future directions for this compound research, and further studies could lead to new therapeutic agents in various fields.
Méthodes De Synthèse
The synthesis of 2-[(4-methoxyphenyl)amino]-6-methyl-4-pyrimidinecarboxylic acid has been reported using different methods. One of the most commonly used methods involves the reaction of 4-methoxyaniline with 2,6-dimethylpyrimidine-4,5-dicarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in a solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). The resulting product is then purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
2-[(4-methoxyphenyl)amino]-6-methyl-4-pyrimidinecarboxylic acid has been studied for its potential applications in various fields such as cancer research, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation, this compound has been reported to reduce the production of inflammatory cytokines and reactive oxygen species. In neurodegenerative diseases, this compound has been studied for its potential neuroprotective effects.
Propriétés
IUPAC Name |
2-(4-methoxyanilino)-6-methylpyrimidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-8-7-11(12(17)18)16-13(14-8)15-9-3-5-10(19-2)6-4-9/h3-7H,1-2H3,(H,17,18)(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTZDHSJTURJXJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopropyl-1-[(4,6,7-trimethyl-1-benzofuran-3-yl)acetyl]-2-piperazinecarboxamide](/img/structure/B5360491.png)
![N-{[2-(dimethylamino)pyridin-3-yl]methyl}-1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B5360502.png)
![2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]isonicotinamide](/img/structure/B5360509.png)
![N-[1-(4-isopropylphenyl)ethyl]-5-methyl-2-furamide](/img/structure/B5360521.png)

![1-(3-chlorobenzyl)-4-[(1-ethyl-3-piperidinyl)methyl]piperazine](/img/structure/B5360534.png)
![6-[(4,6-dimethylpyridin-3-yl)carbonyl]-2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5360541.png)

![1-(4-nitrophenyl)-5-[(2-propoxy-1-naphthyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5360554.png)
![5-[2-(3-nitrophenyl)vinyl]-1,3,4-thiadiazol-2-amine](/img/structure/B5360559.png)
![6-methyl-2-oxo-5-[(2-oxo-1,2-dihydro-1'H-spiro[indole-3,3'-piperidin]-1'-yl)carbonyl]-1,2-dihydropyridine-3-carbonitrile](/img/structure/B5360565.png)
![1-methyl-4-[(5,6,7,8-tetrahydro-1-naphthalenyloxy)acetyl]piperazine](/img/structure/B5360566.png)

![N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-[(4,5-dibenzyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5360578.png)